molecular formula C8H8BNO2S B12990127 (5-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid

(5-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid

Cat. No.: B12990127
M. Wt: 193.04 g/mol
InChI Key: BJQPMNYNBKANPJ-UHFFFAOYSA-N
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Description

(5-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of (5-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrole moiety can be reduced under specific conditions to form pyrrolidine derivatives.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions include various substituted thiophenes, pyrroles, and boronic acid derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, (5-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable for constructing diverse organic frameworks.

Biology and Medicine

In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its structural features allow it to interact with biological targets, potentially leading to the discovery of new drugs with therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for these high-tech applications.

Mechanism of Action

The mechanism of action of (5-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its versatile reactivity and potential applications across multiple fields. Its ability to participate in various chemical reactions and its structural features make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8BNO2S

Molecular Weight

193.04 g/mol

IUPAC Name

(5-pyrrol-1-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C8H8BNO2S/c11-9(12)7-3-4-8(13-7)10-5-1-2-6-10/h1-6,11-12H

InChI Key

BJQPMNYNBKANPJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)N2C=CC=C2)(O)O

Origin of Product

United States

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